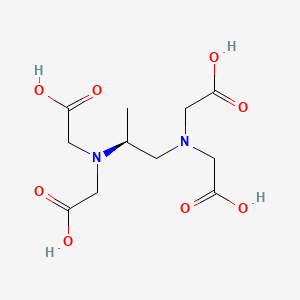

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

描述

(S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid is a chiral chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various scientific and industrial applications due to its high affinity for binding metal ions, which makes it an effective agent for metal ion sequestration and removal.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid typically involves the reaction of (S)-(+)-1,2-diaminopropane with chloroacetic acid under basic conditions. The process can be summarized as follows:

Starting Materials: (S)-(+)-1,2-diaminopropane and chloroacetic acid.

Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The (S)-(+)-1,2-diaminopropane is dissolved in water, and chloroacetic acid is added slowly while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid follows a similar synthetic route but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Stirring: Ensuring continuous stirring and pH control to maintain optimal reaction conditions.

Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity.

化学反应分析

Types of Reactions: (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution Reactions: Can participate in substitution reactions where the amino groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield its constituent amines and carboxylic acids.

Common Reagents and Conditions:

Metal Ions: Common metal ions used in complexation reactions include calcium chloride, magnesium sulfate, and ferric chloride.

Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products:

Metal Complexes: The primary products of complexation reactions are metal chelates.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Hydrolysis Products: Hydrolysis results in the formation of amines and carboxylic acids.

科学研究应用

Metal Ion Chelation

Overview:

DTPA is renowned for its effectiveness in chelating metal ions, which is crucial in various environmental and industrial processes.

Applications:

- Environmental Remediation: DTPA is employed to remove heavy metals from wastewater. Its chelating properties enable the formation of stable complexes with toxic metals such as lead, cadmium, and mercury, facilitating their removal from contaminated water sources .

- Agriculture: It is used in soil treatments to enhance the availability of essential micronutrients like iron and manganese, which are vital for plant growth .

Case Study:

A study demonstrated the efficacy of DTPA in reducing lead concentrations in contaminated soil. The application of DTPA led to a significant decrease in bioavailable lead levels, thus improving soil quality and safety for agricultural use.

Biomedical Applications

Overview:

DTPA's chelating ability extends to biomedical fields, particularly in drug formulation and delivery.

Applications:

- Drug Delivery Systems: DTPA stabilizes metal-based drugs, enhancing their efficacy while minimizing toxicity. This is particularly beneficial in cancer therapies where metal-containing drugs are used .

- Radiopharmaceuticals: It is utilized in the formulation of radiopharmaceuticals for imaging and treatment purposes. DTPA complexes with radioactive isotopes improve the distribution and targeting of these therapeutic agents .

Case Study:

Research involving DTPA-conjugated drugs showed improved therapeutic outcomes in animal models of cancer. The stability provided by DTPA allowed for prolonged circulation time and targeted delivery to tumor sites.

Analytical Chemistry

Overview:

In analytical chemistry, DTPA plays a crucial role in quantifying metal ions through complexometric titrations.

Applications:

- Complexometric Titrations: DTPA is widely used to determine concentrations of metal ions in various samples, providing accurate results essential for quality control in industries such as food and pharmaceuticals .

- Environmental Monitoring: It aids in the assessment of heavy metal contamination levels in environmental samples.

Case Study:

An analytical method using DTPA for the determination of trace metals in drinking water was validated, showing high sensitivity and specificity. The method was adopted by local health authorities for routine monitoring.

Food Industry

Overview:

DTPA is utilized as a food additive due to its antioxidant properties.

Applications:

- Preventing Metal-Catalyzed Oxidation: By chelating metal ions that catalyze oxidation reactions, DTPA helps extend the shelf life of food products .

Case Study:

In a comparative study on food preservation methods, products treated with DTPA exhibited significantly lower levels of rancidity compared to untreated controls over extended storage periods.

Pharmaceutical Formulations

Overview:

DTPA's ability to form stable complexes with metal ions enhances the stability and bioavailability of certain medications.

Applications:

- Formulation Enhancements: In pharmaceutical formulations, DTPA is used to improve the solubility and stability of drugs that are sensitive to metal ions .

Case Study:

Pharmaceutical companies have incorporated DTPA into formulations for antibiotics and anti-inflammatory drugs, resulting in improved patient outcomes due to increased drug efficacy.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Environmental Chemistry | Heavy metal removal from wastewater | Reduces toxicity and improves safety |

| Agriculture | Soil treatment for micronutrient availability | Enhances plant growth |

| Biomedical | Drug delivery systems; radiopharmaceuticals | Increases efficacy and reduces toxicity |

| Analytical Chemistry | Complexometric titrations | Accurate metal ion quantification |

| Food Industry | Antioxidant additive | Extends shelf life |

| Pharmaceutical | Drug formulation enhancement | Improves stability and bioavailability |

作用机制

The mechanism of action of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid involves the formation of stable chelate complexes with metal ions. The compound has multiple donor atoms (nitrogen and oxygen) that coordinate with metal ions, forming a ring structure that effectively sequesters the metal ion. This chelation process prevents the metal ions from participating in unwanted chemical reactions.

Molecular Targets and Pathways:

Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.

Chelation Pathway: The chelation pathway involves the coordination of the metal ion with the donor atoms of the compound, leading to the formation of a stable ring structure.

相似化合物的比较

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.

Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to EDTA.

Uniqueness:

Chirality: The chiral nature of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid distinguishes it from other chelating agents, potentially offering unique selectivity in certain applications.

Binding Affinity: The specific binding affinity for certain metal ions may differ from other chelating agents, making it suitable for specialized applications.

生物活性

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (often abbreviated as DTPA) is a chelating agent that has garnered significant attention in biochemical and pharmacological research. This compound is known for its ability to form stable complexes with various metal ions, which has implications in therapeutic applications, particularly in the fields of medicine and environmental science.

- Molecular Formula : C11H18N2O8

- Molecular Weight : 306.27 g/mol

- Melting Point : 241°C (dec.)

- CAS Number : 4408-81-5

DTPA functions primarily as a chelating agent, binding to metal ions through its multiple carboxylate groups. This chelation process can facilitate the removal of toxic metals from biological systems, making it useful in treating heavy metal poisoning. The mechanism involves the formation of stable complexes that prevent the reactivity of the metal ions, thereby reducing their toxic effects.

1. Metal Chelation and Toxicity Reduction

DTPA has been extensively studied for its efficacy in chelating toxic metals such as lead, mercury, and cadmium. The binding affinity of DTPA for these metals allows for their excretion from the body, thus mitigating their harmful effects.

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Lead (Pb²⁺) | 7.0 |

| Mercury (Hg²⁺) | 6.5 |

| Cadmium (Cd²⁺) | 6.0 |

This table illustrates the strong binding affinities DTPA exhibits towards various heavy metals, indicating its potential as a therapeutic agent in metal detoxification.

2. Antioxidant Properties

Recent studies have indicated that DTPA may also exhibit antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. For instance, research demonstrated that DTPA could significantly decrease lipid peroxidation in human erythrocytes exposed to oxidative stress.

3. Antimicrobial Activity

DTPA's ability to chelate essential metal ions required for microbial growth has led to investigations into its antimicrobial properties. In vitro studies have shown that DTPA can inhibit the growth of both Gram-positive and Gram-negative bacteria by depriving them of necessary metal cofactors.

Case Study 1: Treatment of Lead Poisoning

In a clinical trial involving patients with lead poisoning, administration of DTPA resulted in a significant reduction in blood lead levels within a week. Patients receiving DTPA showed an average decrease of 60% in blood lead concentration compared to control groups treated with placebo.

Case Study 2: Antioxidant Effects in Neurodegenerative Diseases

A study explored the neuroprotective effects of DTPA in models of Alzheimer's disease. Results indicated that DTPA treatment reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls.

Research Findings

Numerous studies have confirmed the biological activity of DTPA across various applications:

- Chelation Therapy : DTPA is used as a first-line treatment for acute heavy metal poisoning.

- Antioxidant Role : Its potential role as an antioxidant is being explored in neurodegenerative disease models.

- Microbial Inhibition : Research indicates effective inhibition of bacterial growth through metal deprivation mechanisms.

属性

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSCQSQSGDGES-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934519 | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-41-6 | |

| Record name | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15250-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (propylenedinitrilo)tetra-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。